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Compound of Interest

Compound Name: Disulfo-ICG-DBCO disodium

Cat. No.: B15555130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Disulfo-ICG-DBCO, a near-

infrared fluorescent dye, for super-resolution microscopy applications. The protocols focus on

sample preparation, labeling via copper-free click chemistry, and imaging using Stochastic

Optical Reconstruction Microscopy (STORM).

Introduction to Disulfo-ICG-DBCO for Super-
Resolution Imaging
Disulfo-ICG-DBCO is a derivative of Indocyanine Green (ICG), a well-established near-infrared

dye, functionalized with a dibenzocyclooctyne (DBCO) group. This modification allows for its

covalent attachment to azide-modified biomolecules through a bioorthogonal and copper-free

click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2].

The near-infrared emission of the ICG core makes it suitable for deep-tissue imaging and

reduces phototoxicity and background autofluorescence. These characteristics, combined with

the specificity of click chemistry labeling, make Disulfo-ICG-DBCO a promising candidate for

single-molecule localization microscopy (SMLM) techniques like STORM[3][4].

Super-resolution microscopy techniques, such as STORM, bypass the diffraction limit of light to

achieve nanoscale resolution, enabling the visualization of subcellular structures with

unprecedented detail[4][5]. The successful application of STORM relies on the use of

photoswitchable fluorophores that can be cycled between a fluorescent "on" state and a dark
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"off" state[6]. While near-infrared dyes can be more challenging to use for STORM compared to

far-red dyes like Alexa Fluor 647, optimization of the imaging buffer can significantly improve

their performance[7][8].

Data Presentation
Photophysical Properties of ICG Derivatives
While specific photophysical data for Disulfo-ICG-DBCO in STORM buffers is not readily

available in the literature, the properties of the parent dye, ICG, provide a useful reference. It is

important to note that these properties can be highly dependent on the local chemical

environment, including the composition of the imaging buffer[9].

Property Value (for ICG) Solvent/Conditions

Excitation Maximum

(Absorbance)
~780 nm Ethanol

Emission Maximum ~810 nm Ethanol

Fluorescence Lifetime 0.166 ns - 0.71 ns
Varies with environment (e.g.,

water vs. tumor tissue)

Quantum Yield

Low in aqueous solutions,

increases when bound to

proteins

Varies with environment

Note: The photophysical properties of Disulfo-ICG-DBCO, particularly its blinking

characteristics, will need to be empirically determined in the chosen STORM imaging buffer for

optimal results.

Recommended Reagents for Labeling and Imaging
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Reagent Purpose
Recommended Starting
Concentration

Azide-modified biomolecule

(e.g., metabolically

incorporated or antibody

conjugate)

Target for labeling Varies with experiment

Disulfo-ICG-DBCO Fluorescent probe 5-20 µM for cell labeling

STORM Imaging Buffer (see

protocol below)

Induces photoswitching of the

fluorophore
See detailed recipe

- Glucose Oxidase
Oxygen scavenger system

component
0.5 mg/mL

- Catalase
Oxygen scavenger system

component
40 µg/mL

- Glucose Substrate for glucose oxidase 10% (w/v)

- MEA (Cysteamine) or BME

(β-mercaptoethanol)

Reducing agent to promote

blinking

10-100 mM (MEA) or 10-140

mM (BME)

Experimental Protocols
Protocol 1: Labeling of Cellular Targets with Disulfo-ICG-
DBCO via Click Chemistry
This protocol describes the general procedure for labeling azide-modified biomolecules in fixed

and permeabilized cells with Disulfo-ICG-DBCO. The introduction of azide groups into the

target of interest can be achieved through various methods, such as metabolic labeling with

azide-containing sugars or amino acids, or by using azide-functionalized antibodies.

Materials:

Fixed and permeabilized cells with azide-modified target molecules on a glass-bottom dish

suitable for microscopy.

Disulfo-ICG-DBCO stock solution (e.g., 1-10 mM in DMSO).
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Phosphate-buffered saline (PBS), pH 7.4.

Bovine Serum Albumin (BSA) for blocking.

Procedure:

Blocking: After fixation and permeabilization, wash the cells three times with PBS. Block non-

specific binding sites by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for

60-90 minutes at room temperature[6].

Labeling Reaction:

Prepare the labeling solution by diluting the Disulfo-ICG-DBCO stock solution in PBS to a

final concentration of 5-20 µM. The optimal concentration should be determined

empirically.

Remove the blocking buffer and add the Disulfo-ICG-DBCO labeling solution to the cells.

Incubate for 15-60 minutes at room temperature, protected from light[10]. The reaction

time may require optimization.

Washing:

Remove the labeling solution and wash the cells extensively with PBS to remove unbound

dye. A typical washing procedure involves at least five washes with PBS for 5-15 minutes

each[6].

Post-fixation (Optional but Recommended): To ensure the stability of the labeled structures,

you can post-fix the cells with 3-4% PFA in PBS for 10 minutes at room temperature[6].

Final Washes: Wash the cells three times with PBS. The sample is now ready for STORM

imaging.

Protocol 2: Super-Resolution STORM Imaging
This protocol provides a starting point for STORM imaging of Disulfo-ICG-DBCO labeled

samples. The imaging parameters, especially laser powers, will require careful optimization for

this specific dye.
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Materials:

Labeled cells on a glass-bottom dish from Protocol 1.

STORM Imaging Buffer (prepare fresh before use).

A super-resolution microscope equipped for STORM with appropriate laser lines for

excitation (e.g., ~750-780 nm) and activation (if necessary, e.g., 405 nm), and a sensitive

EMCCD or sCMOS camera.

STORM Imaging Buffer Recipe (prepare fresh):[4][11]

Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl in water.

Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose in water.

GLOX Solution: 14 mg Glucose Oxidase and 50 µL of Catalase solution (e.g., 17 mg/mL in

Buffer A) in 200 µL of Buffer A. Centrifuge to remove any precipitate.

1 M MEA Solution: 77 mg Cysteamine (MEA) in 1 mL of 0.25 N HCl. Adjust pH to ~8.0.

Final Imaging Buffer (prepare immediately before imaging):

To 620 µL of Buffer B, add 7 µL of GLOX solution and 70 µL of 1 M MEA solution[11]. Mix

gently.

Imaging Procedure:

Microscope Setup: Mount the sample on the STORM microscope. Bring the labeled structure

into focus.

Buffer Exchange: Carefully replace the PBS with the freshly prepared STORM imaging

buffer. Allow the buffer to equilibrate for a few minutes.

Imaging Acquisition:

Illuminate the sample with the excitation laser (e.g., ~750-780 nm) at a high power density

to induce photoswitching and blinking of the Disulfo-ICG-DBCO molecules.
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Acquire a time series of thousands of images (typically 10,000-40,000 frames) with a short

exposure time (e.g., 10-30 ms)[4].

The goal is to have a sparse subset of molecules in the "on" state in each frame, allowing

for their precise localization.

If the blinking rate is too low, a low-power activation laser (e.g., 405 nm) can be used to

promote the return of molecules to the fluorescent state.

Image Reconstruction: Process the acquired image series using a suitable single-molecule

localization software (e.g., rainSTORM, ThunderSTORM, or commercial software). This

involves localizing the individual blinking events in each frame with sub-pixel accuracy and

reconstructing a final super-resolved image.

Mandatory Visualizations
Experimental Workflow for Super-Resolution Imaging
with Disulfo-ICG-DBCO
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Caption: Workflow for labeling and imaging with Disulfo-ICG-DBCO.
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Copper-Free Click Chemistry: SPAAC Reaction

Azide-Modified Biomolecule R-N₃

Labeled Biomolecule Stable Triazole Linkage

+

Disulfo-ICG-DBCO DBCO-Dye

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Click to download full resolution via product page

Caption: Bioorthogonal labeling via SPAAC reaction.

Principle of STORM Imaging
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Caption: The principle of STORM super-resolution microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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